

Physical and chemical characteristics of 6-Chloro-2-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Chloro-2-methylquinoline-3-carboxylic acid

Cat. No.: B1621895

[Get Quote](#)

An In-Depth Technical Guide to **6-Chloro-2-methylquinoline-3-carboxylic acid**: Physicochemical Properties, Spectroscopic Analysis, and Synthetic Strategies

Section 1: Introduction and Overview

6-Chloro-2-methylquinoline-3-carboxylic acid, identified by CAS Number 92513-40-1, is a halogenated heterocyclic compound belonging to the quinoline class.^[1] Quinolines, composed of a benzene ring fused to a pyridine ring, are a cornerstone scaffold in medicinal chemistry and materials science.^[2] The specific substitution pattern of this molecule—a chloro group at position 6, a methyl group at position 2, and a carboxylic acid at position 3—creates a versatile building block with distinct electronic and steric properties.

The quinoline-3-carboxylic acid moiety is a known pharmacophore, crucial for the biological activity of many synthetic compounds, including those with antibacterial and anticancer properties. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed examination of the physicochemical characteristics, spectroscopic profile, reactivity, and synthetic pathways of **6-Chloro-2-methylquinoline-3-carboxylic acid**, offering field-proven insights into its scientific application.

[Click to download full resolution via product page](#)

Caption: Chemical Structure of **6-Chloro-2-methylquinoline-3-carboxylic acid**.

Section 2: Physicochemical Properties

The physical properties of **6-Chloro-2-methylquinoline-3-carboxylic acid** dictate its behavior in experimental settings, from reaction conditions to formulation. While extensive experimental data is not publicly available, its properties can be reliably predicted based on its structure and comparison with related analogues.

Property	Value	Source
CAS Number	92513-40-1	[1]
Molecular Formula	C ₁₁ H ₈ ClNO ₂	[1]
Molecular Weight	221.64 g/mol	[1]
Appearance	Expected to be a solid at room temperature.	Inferred from structure
Melting Point	Data not available in searched sources. The related precursor, 6-Chloro-2-methylquinoline, has a melting point of 94-98 °C. The addition of the carboxylic acid group and intermolecular hydrogen bonding would be expected to significantly increase the melting point.	
Solubility	Expected to have low solubility in water, but soluble in basic aqueous solutions (e.g., NaOH, NaHCO ₃) via salt formation. Soluble in polar organic solvents like DMSO, DMF, and alcohols.	Inferred from structure
pKa	The carboxylic acid proton is acidic, with a pKa value influenced by the quinoline ring. The change in pKa is a key factor in enhancing the selectivity of quinoline-based drugs for acidic cancer cell environments.	[3]

Section 3: Spectroscopic & Analytical Characterization

Spectroscopic analysis is essential for structure elucidation and purity assessment. Below is an expert prediction of the key spectral features for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

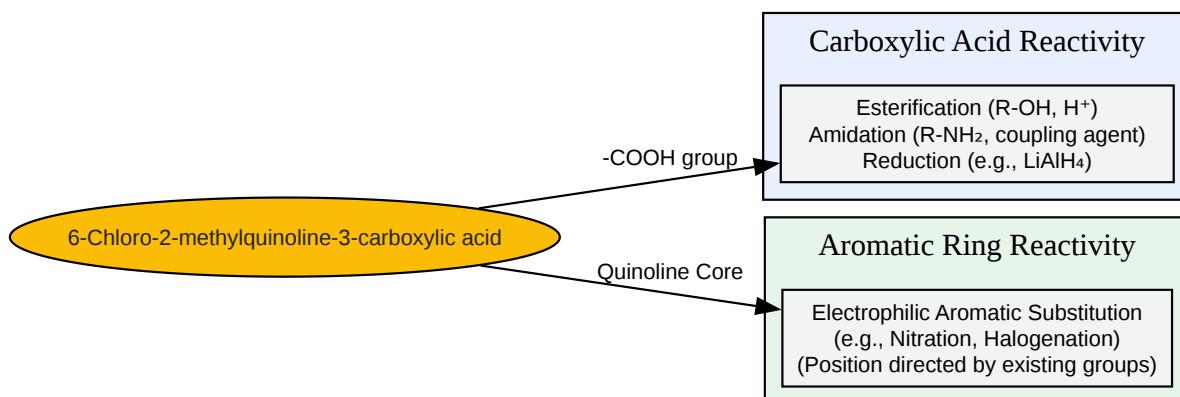
- ^1H NMR: The proton NMR spectrum is expected to show distinct signals. The carboxylic acid proton (-COOH) would appear as a very broad singlet significantly downfield, typically >12 ppm, due to strong deshielding and hydrogen bonding. The methyl protons (-CH₃) at the C2 position would be a sharp singlet around 2.5-2.8 ppm. The four aromatic protons on the quinoline ring system would appear between ~ 7.5 and 9.0 ppm. The proton at C4 will likely be the most downfield singlet in the aromatic region, deshielded by the adjacent carboxylic acid and ring nitrogen. The protons on the chlorinated benzene ring (H5, H7, H8) will exhibit splitting patterns (doublets and doublets of doublets) consistent with their coupling relationships.
- ^{13}C NMR: The carbon spectrum would be characterized by a carboxyl carbon (-COOH) signal between 165-175 ppm. Aromatic carbons would resonate in the 120-150 ppm range, with carbons attached to nitrogen or chlorine shifted further downfield. The methyl carbon (-CH₃) would appear upfield, typically around 20-25 ppm.[4]

Infrared (IR) Spectroscopy

The IR spectrum provides a clear fingerprint for the key functional groups.

- O-H Stretch: A very broad and strong absorption band from ~ 2500 to 3300 cm^{-1} is characteristic of the carboxylic acid O-H bond involved in hydrogen bonding.
- C=O Stretch: A strong, sharp absorption between 1710 and 1760 cm^{-1} corresponds to the carbonyl of the carboxylic acid. Its exact position depends on the degree of hydrogen bonding (dimerization).
- C=C and C=N Stretches: Multiple sharp bands in the 1450 - 1620 cm^{-1} region are indicative of the aromatic quinoline ring system.

- C-Cl Stretch: A moderate to strong absorption in the $1000\text{-}1100\text{ cm}^{-1}$ region can be attributed to the C-Cl bond.

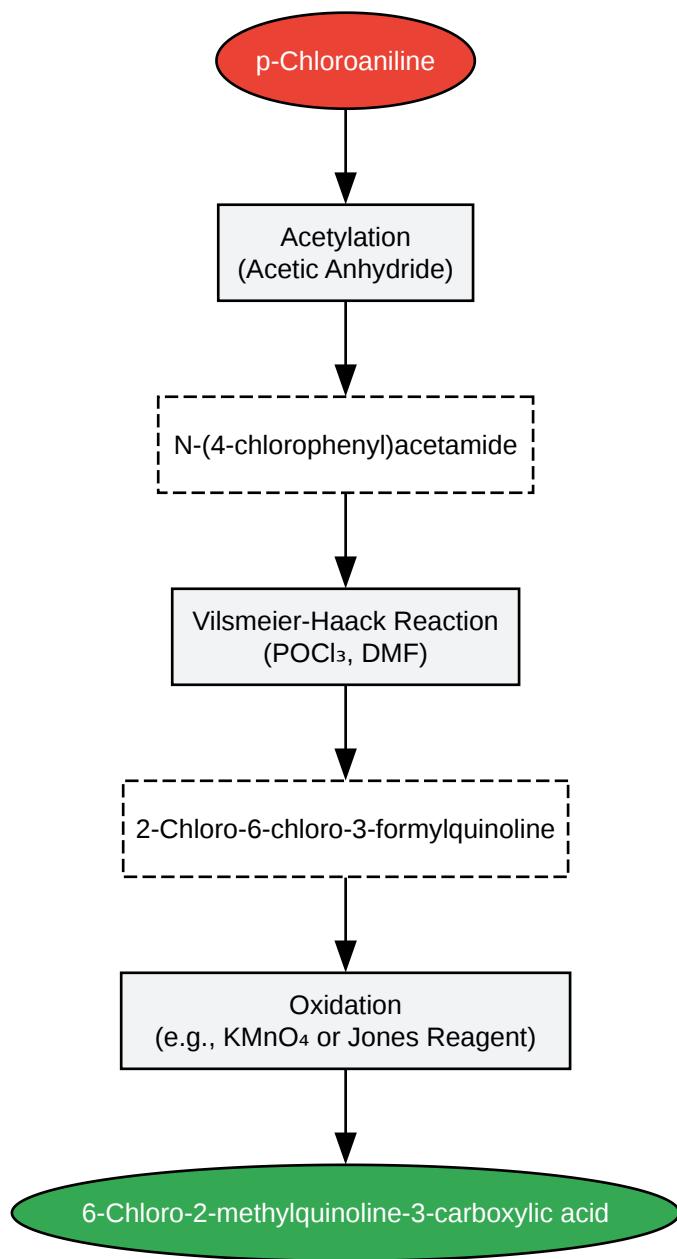

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.

- Molecular Ion (M^+): The spectrum would show a characteristic molecular ion cluster due to the isotopic abundance of chlorine (^{35}Cl and ^{37}Cl). The M^+ peak would appear at m/z 221, and the $M+2$ peak would appear at m/z 223 with an intensity ratio of approximately 3:1.
- Key Fragmentation: Common fragmentation pathways for quinoline carboxylic acids include the loss of the carboxyl group (-COOH , -45 amu) or carbon dioxide (CO_2 , -44 amu). Subsequent fragmentation may involve the loss of HCN from the pyridine ring or cleavage of the substituent groups.

Section 4: Chemical Reactivity & Synthetic Insights

The reactivity of **6-Chloro-2-methylquinoline-3-carboxylic acid** is governed by its principal functional groups and the aromatic system.


[Click to download full resolution via product page](#)

Caption: Key reactive sites on **6-Chloro-2-methylquinoline-3-carboxylic acid**.

- **Carboxylic Acid Group:** This is the most reactive site for typical organic transformations. It readily undergoes esterification with alcohols under acidic conditions and amidation with amines using standard peptide coupling agents (e.g., DCC, EDC).
- **Quinoline Ring:** The ring system can undergo electrophilic aromatic substitution. The directing effects of the chloro (ortho-, para-directing) and the deactivating quinoline nitrogen and carboxyl group make predicting the exact site of substitution complex, often requiring specific catalytic conditions.

Plausible Synthetic Pathway

A common and efficient method for synthesizing substituted quinoline-3-carboxylic acids involves the Vilsmeier-Haack formylation of an N-arylacetamide followed by oxidation. This multi-step process offers good control over the substitution pattern.

[Click to download full resolution via product page](#)

Caption: Plausible synthetic workflow for the target molecule.

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction and Oxidation

- Step 1: Synthesis of N-(4-chlorophenyl)acetamide.
 - Dissolve p-chloroaniline in a suitable solvent like glacial acetic acid.

- Slowly add acetic anhydride to the solution while stirring, typically at room temperature.
- After the addition is complete, heat the mixture gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.
- Cool the reaction mixture and pour it into cold water to precipitate the product.
- Filter the solid, wash with water until neutral, and dry to obtain N-(4-chlorophenyl)acetamide.
- Step 2: Synthesis of 2,6-Dichloro-3-formylquinoline.
 - Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) under an inert atmosphere.
 - Add the N-(4-chlorophenyl)acetamide synthesized in Step 1 to the Vilsmeier reagent.
 - Heat the reaction mixture, often to 70-90 °C, for several hours until TLC indicates the consumption of the starting material.[5]
 - Carefully quench the reaction by pouring it onto crushed ice.
 - Neutralize with a base (e.g., sodium hydroxide solution) to precipitate the crude product.
 - Filter, wash, and purify by recrystallization or column chromatography to yield 2,6-dichloro-3-formylquinoline.
- Step 3: Oxidation to **6-Chloro-2-methylquinoline-3-carboxylic acid**.
 - Dissolve the 2,6-dichloro-3-formylquinoline from Step 2 in a suitable solvent (e.g., acetone or a mixture of t-butanol and water).
 - Slowly add an oxidizing agent, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), while maintaining the temperature (e.g., with an ice bath).
 - Stir the reaction until the aldehyde is fully oxidized.

- Quench any excess oxidant (e.g., with sodium bisulfite for KMnO_4 or isopropanol for Jones reagent).
- Filter the mixture to remove inorganic salts (e.g., MnO_2).
- Acidify the filtrate with an acid like HCl to precipitate the final product, **6-Chloro-2-methylquinoline-3-carboxylic acid**.
- Filter the solid, wash with cold water, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Section 5: Applications in Research and Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry. Derivatives of quinoline-3-carboxylic acid are investigated for a wide range of therapeutic applications.

- Antimicrobial Agents: The core structure is related to quinolone antibiotics, which target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[\[2\]](#)
- Anticancer Agents: Certain quinoline carboxylic acids have shown potent anticancer activity by inhibiting key enzymes in cancer cell proliferation, such as dihydroorotate dehydrogenase (DHODH) or protein kinase CK2.[\[2\]](#)
- Anti-tuberculosis Agents: Numerous quinoline derivatives have been identified as promising leads for the development of new anti-tuberculosis drugs.[\[6\]](#)
- Chemical Probes and Ligands: As a functionalized heterocyclic molecule, it serves as a valuable starting material for synthesizing more complex molecules, chemical probes, and ligands for exploring biological systems.[\[7\]](#)

Section 6: Safety & Handling

As a laboratory chemical, **6-Chloro-2-methylquinoline-3-carboxylic acid** should be handled with appropriate care.

- GHS Hazard Statements: H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation).[8]
- Precautionary Measures: Handle in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[8]
- Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[8]

Section 7: References

- Matrix Scientific. (n.d.). 6-Chloro-2-methyl-quinoline-3-carboxylic acid Safety Data Sheet. Retrieved January 2, 2026, from --INVALID-LINK--
- PubChem. (n.d.). 6-Chloroquinoline-3-carboxylic acid. National Center for Biotechnology Information. Retrieved January 2, 2026, from --INVALID-LINK--
- Sigma-Aldrich. (n.d.). 6-Chloro-2-methylquinoline 97%. Retrieved January 2, 2026, from --INVALID-LINK--
- BenchChem. (n.d.). Structure-activity relationship of quinoline carboxylic acids. Retrieved January 2, 2026, from --INVALID-LINK--
- Journal of Pharmaceutical and Therapeutic Chemistry. (2023). Benign and proficient procedure for preparation of quinoline derivatives. Retrieved January 2, 2026, from --INVALID-LINK--
- Santa Cruz Biotechnology. (n.d.). **6-Chloro-2-methylquinoline-3-carboxylic acid.** Retrieved January 2, 2026, from --INVALID-LINK--
- Chemical Synthesis Database. (2025). 6-chloro-2-ethyl-3-methylquinoline. Retrieved January 2, 2026, from --INVALID-LINK--
- Chemical-Suppliers.com. (n.d.). **6-Chloro-2-methylquinoline-3-carboxylic acid.** Retrieved January 2, 2026, from --INVALID-LINK--
- ChemicalBook. (n.d.). **6-CHLORO-2-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID.** Retrieved January 2, 2026, from --INVALID-LINK--

- Sundar, J. K., et al. (2010). Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. *Acta Crystallographica Section E: Structure Reports Online*, 66(1), o169. --INVALID-LINK--
- Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. *Heterocyclic Communications*, 19(6), 389-392. --INVALID-LINK--
- Royal Society of Chemistry. (2012). Spectral analysis of quinaldines. *RSC Advances*. Retrieved January 2, 2026, from --INVALID-LINK--
- BenchChem. (n.d.). An In-Depth Technical Guide to the Synthesis of 3-Chloro-6-methylquinoline. Retrieved January 2, 2026, from --INVALID-LINK--
- PubChem. (n.d.). 6-Chloroquinoline. National Center for Biotechnology Information. Retrieved January 2, 2026, from --INVALID-LINK--
- ResearchGate. (2006). 2-Chloroquinoline-3-carboxylic acid. Retrieved January 2, 2026, from --INVALID-LINK--
- Manoj, M., & Prasad, K. J. R. (2009). Synthesis of Novel Substituted Dibenzonaphthyridines. *Zeitschrift für Naturforschung B*, 64(7), 851-857. --INVALID-LINK--
- Journal of Chemical Sciences. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetyl[2,3-b]quinolines. Retrieved January 2, 2026, from --INVALID-LINK--

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 6-Chloro-2-methylquinoline-3-carboxylic acid | 92513-40-1 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. znaturforsch.com [znaturforsch.com]
- 8. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- To cite this document: BenchChem. [Physical and chemical characteristics of 6-Chloro-2-methylquinoline-3-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1621895#physical-and-chemical-characteristics-of-6-chloro-2-methylquinoline-3-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com